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molecular formula C18H18O2 B127059 2,2-Diphenylcyclopropanecarboxylic acid ethyl ester CAS No. 37555-46-7

2,2-Diphenylcyclopropanecarboxylic acid ethyl ester

Cat. No. B127059
M. Wt: 266.3 g/mol
InChI Key: HBYYFHBROCTZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328074B2

Procedure details

Diphenylketone hydrazone (3.92 g, 20 mmol) was mixed with yellow mercury oxide (4.33 g, 20 mmol) in 40 mL petroleum. The mixture was stirred at the temperature less than 20° C. for 16 hours. The deep red solution of diphenyl diazomethane in petroleum was added into ethyl acrylate (6.0 g, 60 mmol) at 50° C. in ten minutes. When the red colour fade off the solvent and excess of ethyl acrylate were removed under reduced pressure and the crude product obtained was further purified over silica chromatography to furnish 2,2-diphenylcyclopropanyl carboxylate ethyl ester 5.11 g (96% yield) as a pale yellow oil. 1H NMR (400 MHz, CDCl3): 7.36-7.17 (10H, m), 4.00-3.83 (2H, m), 2.54 (1H, dd, J=8.3, 6.0 Hz), 2.17 (1H, dd, J=1H, dd, 6.0, 4.8 Hz), 1.59 (1H, dd, J=8.3, 4.8 Hz), 1.01 (3H, t, J=7.1 Hz).
Quantity
3.92 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.33 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=NN)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C(C2C=CC=CC=2)=[N+]=[N-])C=CC=CC=1.[C:31]([O:35][CH2:36][CH3:37])(=[O:34])[CH:32]=[CH2:33]>[Hg]=O>[CH2:36]([O:35][C:31]([CH:32]1[CH2:33][C:7]1([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:34])[CH3:37]

Inputs

Step One
Name
Quantity
3.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NN
Name
petroleum
Quantity
40 mL
Type
solvent
Smiles
Name
Quantity
4.33 g
Type
catalyst
Smiles
[Hg]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=[N+]=[N-])C1=CC=CC=C1
Name
Quantity
6 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the temperature less than 20° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the red colour fade off the solvent and excess of ethyl acrylate were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product obtained
CUSTOM
Type
CUSTOM
Details
was further purified over silica chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(=O)C1C(C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.11 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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